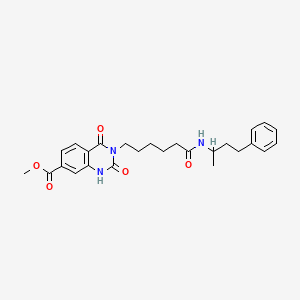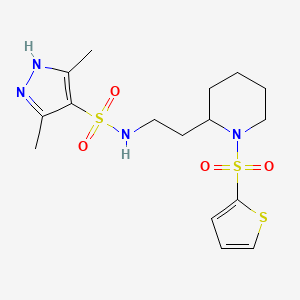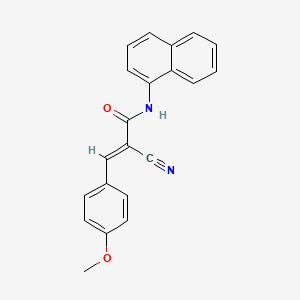![molecular formula C29H22FNO4S B2403263 {4-[4-(benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone CAS No. 1114852-82-2](/img/structure/B2403263.png)
{4-[4-(benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[4-(benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone is a synthetic organic compound that finds importance in various scientific fields due to its unique structural attributes. This compound is recognized for its application potential in biological, chemical, and medical research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of this compound generally involves multiple steps starting from readily available precursors. One of the typical routes might include the formation of the benzothiazine core, followed by the introduction of fluorine, benzyloxy, and methylphenyl groups through substitution reactions. Solvents such as dichloromethane or ethanol are often used, and reaction conditions might include temperatures ranging from 0°C to reflux conditions.
Industrial Production Methods:
In an industrial setting, the synthesis is scaled up using automated reactors with precise control over reaction parameters like temperature, pressure, and stirring rate. Purification often involves column chromatography or recrystallization to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
This compound can undergo several types of chemical reactions:
Reduction: Reducing agents such as lithium aluminium hydride can be used to reduce certain functional groups within the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, introducing various substituents onto the benzothiazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminium hydride in dry ether.
Substitution: Halogenating agents, acids, or bases depending on the desired substitution.
Major Products:
The major products of these reactions vary depending on the type of reaction, but they often include derivatives with different functional groups enhancing or modifying the biological activity of the compound.
Scientific Research Applications
Chemistry:
Used as a building block in the synthesis of more complex molecules.
Biology:
Studied for its potential interactions with various biological targets, possibly as a probe or a lead compound in drug discovery.
Medicine:
Investigated for its pharmacological activities, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry:
Utilized in the development of specialty chemicals, potentially in agrochemicals or material science.
Mechanism of Action
The specific mechanism by which {4-[4-(benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone exerts its effects often involves the inhibition or activation of specific molecular targets, such as enzymes or receptors. This interaction can lead to a cascade of intracellular events, modifying cellular functions and responses.
Comparison with Similar Compounds
{4-[4-(Benzyloxy)phenyl]-6-chloro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone
{4-[4-(Methoxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone
{4-[4-(Benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-ethylphenyl)methanone
Conclusion:
This detailed overview provides insights into the synthesis, reactions, and applications of {4-[4-(benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone. Its unique structure and properties make it a valuable compound in various scientific research areas.
Properties
IUPAC Name |
[6-fluoro-1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22FNO4S/c1-20-7-9-22(10-8-20)29(32)28-18-31(26-17-23(30)11-16-27(26)36(28,33)34)24-12-14-25(15-13-24)35-19-21-5-3-2-4-6-21/h2-18H,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYFESFGNWDHQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
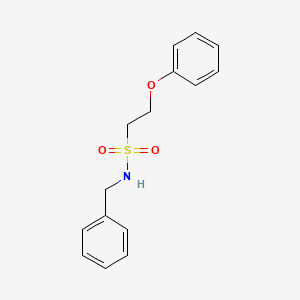
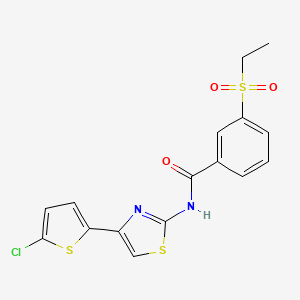
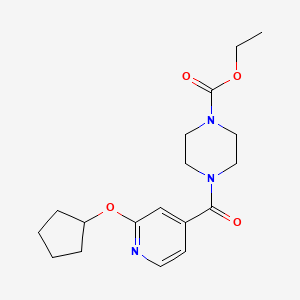
![6-(1H-benzimidazol-2-yl)benzimidazolo[1,2-a]quinoline](/img/structure/B2403185.png)
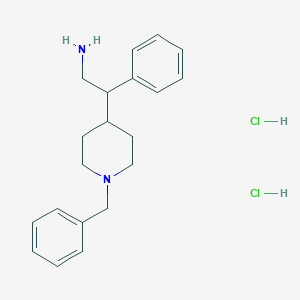

![5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2403190.png)


![7-[(2-chlorophenyl)methyl]-8-(ethylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2403194.png)
